molecular formula C12H12N2O3 B8639299 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid

5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid

Cat. No.: B8639299
M. Wt: 232.23 g/mol
InChI Key: LCDNMRCEOLCCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a chemical compound belonging to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyano group, a cyclopentyl ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method leads to the formation of the corresponding dihydropyridine carboxylic acids and their methyl esters in yields ranging from 52% to 75% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted dihydropyridine derivatives.

Scientific Research Applications

5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Milrinone: A phosphodiesterase inhibitor with positive inotropic and vasodilating effects.

    Olprinone: Another phosphodiesterase inhibitor used in the treatment of cardiovascular diseases.

    Saterinon: Known for its vasodilating properties.

Uniqueness

5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a cyano group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c13-6-8-5-9(12(16)17)7-14(11(8)15)10-3-1-2-4-10/h5,7,10H,1-4H2,(H,16,17)

InChI Key

LCDNMRCEOLCCJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=C(C2=O)C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Methyl 5-cyano-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate (290 mg, 1.2 mmol) and 1N sodium hydroxide (6 mL, 6.0 mmol) in methanol (12 mL) was heated to reflux for 1 h and brought to RT. The mixture was concentrated and the residue obtained was dissolved in ethylacetate (20 mL), acidified with 1N hydrochloric acid (pH ˜5). The organic phase was separated, dried over magnesium sulfate and concentrated to afford the title compound as a light yellow solid. MS m/z: 233 (M+1).
Name
Methyl 5-cyano-1-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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